Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-
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Overview
Description
Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is a chemical compound with the molecular formula C12H8N2O4 and a molecular weight of 244.2 g/mol. This compound is known for its unique structure, which includes a benzonitrile group and a pyrrolidinyl-oxycarbonyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- involves several steps. One common method includes the reaction of benzonitrile with a pyrrolidinyl-oxycarbonyl derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the desired product is formed.
Chemical Reactions Analysis
Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of protein-protein interactions .
Comparison with Similar Compounds
Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- can be compared with similar compounds such as:
Benzonitrile: A simpler compound with the formula C6H5CN, used as a precursor in organic synthesis.
4-{[(2-OXO-1(2H)-PYRIDINYL)OXY]CARBONYL}BENZONITRILE: A related compound with similar functional groups but different structural properties.
The uniqueness of Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-cyanobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c13-7-8-1-3-9(4-2-8)12(17)18-14-10(15)5-6-11(14)16/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMXELFRCBTHNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423666 |
Source
|
Record name | Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99300-38-6 |
Source
|
Record name | Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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